molecular formula C15H23N B6143069 {1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine CAS No. 1037132-02-7

{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine

Cat. No.: B6143069
CAS No.: 1037132-02-7
M. Wt: 217.35 g/mol
InChI Key: ARDIFXXOUXZMBD-UHFFFAOYSA-N
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Description

{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine is an organic compound with the molecular formula C15H23N It is a cyclopentyl derivative with a methanamine group attached to a phenyl ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine typically involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution on the phenyl ring: The phenyl ring is substituted with a propan-2-yl group using Friedel-Crafts alkylation.

    Attachment of the methanamine group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • {1-[4-(methyl)phenyl]cyclopentyl}methanamine
  • {1-[4-(ethyl)phenyl]cyclopentyl}methanamine
  • {1-[4-(butyl)phenyl]cyclopentyl}methanamine

Uniqueness

{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine is unique due to its specific substitution pattern and structural configuration, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

[1-(4-propan-2-ylphenyl)cyclopentyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-12(2)13-5-7-14(8-6-13)15(11-16)9-3-4-10-15/h5-8,12H,3-4,9-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDIFXXOUXZMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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